molecular formula C38H40O8Si B13432449 O-TBDPS-Podophyllotoxin

O-TBDPS-Podophyllotoxin

Cat. No.: B13432449
M. Wt: 652.8 g/mol
InChI Key: UYVUMUKFPSIEAL-CPIBNWGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-TBDPS-Podophyllotoxin is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are well-known for their potent antitumor and antiviral activities. The addition of the tert-butyldiphenylsilyl (TBDPS) group to podophyllotoxin enhances its stability and modifies its chemical properties, making it a valuable compound for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-TBDPS-Podophyllotoxin typically involves the protection of the hydroxyl groups in podophyllotoxin using the TBDPS group. This is achieved by reacting podophyllotoxin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-TBDPS-Podophyllotoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-TBDPS-Podophyllotoxin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various podophyllotoxin derivatives with enhanced biological activities.

    Biology: Studied for its interactions with cellular components and its effects on cell cycle regulation.

    Medicine: Investigated for its potential as an anticancer and antiviral agent. It serves as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis

Mechanism of Action

O-TBDPS-Podophyllotoxin exerts its effects primarily by binding to tubulin and inhibiting microtubule assembly, leading to cell cycle arrest in the metaphase. Additionally, it can inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing DNA unwinding and replication. These actions result in the disruption of cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-TBDPS-Podophyllotoxin is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate for the synthesis of novel derivatives with improved pharmacological properties .

Properties

Molecular Formula

C38H40O8Si

Molecular Weight

652.8 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1

InChI Key

UYVUMUKFPSIEAL-CPIBNWGPSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC

Origin of Product

United States

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